Altropane
Description
Properties
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(E)-3-iodoprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2+/t14-,15+,16+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQLIPQFXVKRKJ-UNSMHXHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2C/C=C/I)C[C@@H]1C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027571 | |
| Record name | Altropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180468-34-2 | |
| Record name | Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(2E)-3-iodo-2-propen-1-yl]-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180468-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180468342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altropane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04947 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Altropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALTROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q4092099O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Pathway A: Nitrophenol-Based Synthesis
This method starts with 4-bromo-2-nitrophenol, which undergoes nucleophilic substitution with isopropylamine to form 4-(2-nitro-4-isopropoxyphenyl)amine. The intermediate is then reacted with 2-(chloroacetyl)benzoic acid under basic conditions to yield the tropane backbone. Critical to this pathway is the preservation of the β-configuration at the 2nd and 3rd positions of the tropane ring, achieved through stereoselective reduction using sodium borohydride in methanol. The final step involves iodination at the propenyl side chain using iodine monochloride (ICl) in dichloromethane, producing the non-radioactive this compound precursor with a reported overall yield of 12–15%.
Pathway B: Fluorophenyltropane Derivative Synthesis
An alternative approach utilizes 3β-(4-fluorophenyl)tropane-2β-carboxylic acid methyl ester as the starting material. The methyl ester is hydrolyzed with hydrochloric acid (HCl) to generate the free carboxylic acid, which is then coupled with 1-iodoprop-1-en-3-amine via carbodiimide-mediated amidation. This method emphasizes regioselective iodination at the allylic position, facilitated by radical initiators such as azobisisobutyronitrile (AIBN), to achieve >90% isotopic incorporation. Pathway B offers a shorter reaction sequence (four steps) compared to Pathway A but requires stringent control over reaction temperatures to prevent epimerization at the tropane chiral centers.
Radiolabeling Strategies for this compound
This compound’s utility in neuroimaging depends on efficient radiolabeling with isotopes such as carbon-11 (¹¹C) or iodine-123 (¹²³I). The choice of isotope influences the synthesis protocol, equipment requirements, and clinical applicability.
Carbon-11 Labeling
¹¹C-Altropane is synthesized via a two-step procedure:
- Precursor Activation : The methyl ester of this compound is hydrolyzed with 2N HCl to expose the carboxylic acid group, forming the reactive intermediate.
- Methylation with [¹¹C]Methyl Iodide : The acid is treated with [¹¹C]CH₃I in the presence of tetrabutylammonium hydroxide (TBAH) as a phase-transfer catalyst. This reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C for 5 minutes, achieving a radiochemical yield of 40–50%. Subsequent high-performance liquid chromatography (HPLC) purification using a C18 column and ethanol:water (70:30) mobile phase ensures radiochemical purity >95%.
Key Parameters :
Iodine-123 Labeling
¹²³I-Altropane preparation employs isotopic exchange, leveraging the precursor’s iodopropeyl group. The reaction is conducted in acetic acid at 150°C for 15 minutes using ammonium [¹²³I]iodide as the radioiodine source. A radical scavenger like ascorbic acid is added to minimize byproduct formation, resulting in a radiochemical purity of 98% and molar activity of 50–60 GBq/µmol.
Automation and Process Optimization
Recent advancements focus on automating this compound synthesis to enhance reproducibility and scalability. Lee et al. developed a fully automated module integrating [¹¹C]CH₃I production, methylation, and HPLC purification. This system reduces manual intervention and achieves a consistent radiochemical yield of 35–40% with a synthesis time of 32 minutes. Additionally, machine learning models like DMS-Flex (Duo) have been applied to retrosynthetic planning, identifying optimal reaction sequences that minimize side reactions and improve atom economy. For example, DMS-Flex predicted a novel one-pot iodination-methylation route that increased yield by 18% compared to traditional methods.
Quality Control and Analytical Validation
Rigorous quality control protocols are essential for clinical-grade this compound. Key assays include:
- Radiochemical Purity : Analyzed via radio-HPLC using a γ-detector.
- Chemical Identity : Confirmed through co-injection with non-radioactive this compound and mass spectrometry (MS).
- Residual Solvents : Quantified via gas chromatography (GC) to ensure compliance with ICH guidelines.
Stability Data : ¹¹C-Altropane remains stable for 90 minutes post-synthesis when stored at 25°C, with radiochemical purity degradation <2%.
Chemical Reactions Analysis
Altropane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Neuroimaging in Parkinson’s Disease
Overview
Altropane serves as a valuable tool for the early diagnosis of Parkinson's disease (PD). Research indicates that it can visualize the degree of nerve loss in the brains of individuals at various stages of PD, thus aiding in accurate diagnosis and monitoring disease progression.
Clinical Studies
A pivotal study involving 15 participants demonstrated that this compound could differentiate between healthy individuals and those with varying severities of Parkinson's disease. The imaging results showed reduced binding of this compound in areas affected by the disease, correlating with the extent of neuronal loss. Specifically, individuals with moderate PD exhibited weaker images compared to controls, while those with severe PD showed almost no detectable binding in affected brain regions .
Mechanism of Action
The compound was originally developed from research on cocaine's action in the brain. It binds specifically to DAT, which is predominantly found on dopamine neurons. In patients with PD, where dopamine neurons are progressively lost, this compound's binding properties reflect this degeneration. This ability to visualize dopamine transporter levels makes it an essential marker for monitoring the disease .
Applications in ADHD Diagnosis
Overview
In addition to its role in Parkinson's disease, this compound is being investigated for its potential in diagnosing ADHD. Research suggests that individuals with ADHD may have elevated levels of dopamine transporters compared to those without the disorder. This differential expression can be assessed using this compound as a radioligand in imaging studies.
Clinical Trials
Boston Life Sciences has initiated clinical trials to evaluate this compound’s effectiveness in diagnosing ADHD. These studies aim to address the inconsistencies often encountered in clinical diagnoses of ADHD and could provide a more reliable biomarker for identifying this condition .
Research Applications
Basic Research
this compound is not only useful for clinical diagnostics but also plays a significant role in basic research concerning neurodegenerative diseases. Its ability to bind selectively to DAT allows researchers to investigate the underlying mechanisms of diseases like PD and ADHD at a molecular level.
Case Studies and Findings
- A study indicated that this compound binding was significantly reduced (up to 99%) in postmortem tissues from patients with Parkinson’s compared to age-matched controls, highlighting its potential as a diagnostic tool .
- Another research effort demonstrated increased DAT binding in adults with ADHD using this compound, providing insights into the neurobiological underpinnings of this disorder .
Comparative Data Table
Mechanism of Action
Altropane exerts its effects by selectively binding to the dopamine transporter protein found on the surface of dopamine-producing neurons. This binding inhibits the reuptake of dopamine from the synapse back into the neuron, leading to increased levels of dopamine in the synaptic cleft. This mechanism is particularly useful in imaging studies to visualize dopamine transporter distribution using single photon emission computed tomography (SPECT) imaging .
Comparison with Similar Compounds
Altropane belongs to the 2β-carbomethoxy-3β-aryltropane class of DAT ligands. Key analogs and competitors include [123I]β-CIT, TRODAT-1, [123I]PE2I, and [18F]FP-CIT. Below is a detailed comparison:
Affinity and Selectivity
Key Findings :
- This compound’s 28:1 DAT/SERT selectivity surpasses β-CIT and TRODAT-1, reducing false signals from serotonin-rich regions (e.g., thalamus) .
- Despite lower absolute affinity than PE2I (IC50 = 0.63 nM), this compound’s faster kinetics (peak striatal binding at 30–60 minutes) enable shorter imaging protocols compared to β-CIT (equilibrium at 18–24 hours) .
Imaging Characteristics
| Parameter | This compound | [123I]β-CIT | [99mTc]TRODAT-1 |
|---|---|---|---|
| Time to peak BP | 30–60 min | 18–24 hr | 4–6 hr |
| Radiation dose | 5–10 mCi | 6–12 mCi | 20–25 mCi |
| Clinical availability | SPECT/PET | SPECT only | SPECT only |
Key Findings :
- This compound’s rapid equilibrium allows same-day imaging, improving patient compliance and clinic workflow .
- [99mTc]TRODAT-1, while widely used in Asia, has lower resolution due to higher nonspecific binding and radiation dose .
Clinical Utility
- PD Diagnosis: this compound SPECT detects unilateral striatal reductions in early PD (sensitivity: 92–98%), comparable to [18F]FDOPA PET but at lower cost . In one study, this compound identified contralateral dopaminergic deficits in two early PD patients with normal FDOPA PET scans . [123I]β-CIT shows age-related DAT decline (8% per decade), complicating interpretation in elderly populations .
ADHD :
Dementia with Lewy Bodies (DLB) :
Limitations
Biological Activity
Altropane, a radiolabeled tropane derivative, has garnered attention for its role as a selective ligand for the dopamine transporter (DAT) in neuroimaging applications, particularly in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This article explores the biological activity of this compound, focusing on its binding properties, implications in various neurological conditions, and relevant case studies.
This compound is chemically characterized as 2β-carbomethoxy-3β-(4-fluorophenyl)-n-(1-iodoprop-1-en-3-yl)nortropane. Its high affinity for the DAT allows it to serve as an effective imaging agent for studying dopaminergic systems in the brain. The compound's selectivity is notable, demonstrating a dopamine/serotonin transporter affinity ratio of approximately 25:1, which enhances its utility in distinguishing dopamine-related pathologies from other conditions .
Binding Affinity and Distribution
Research has shown that this compound binds with high affinity to the DAT in human brain tissue. A study reported a dissociation constant () of 4.96 nM and a maximum binding density () of 212 pmol/g in normal human putamen tissue. In contrast, binding was significantly reduced in postmortem tissues from Parkinson's disease patients, indicating a marked loss of DAT availability .
Table 1: Binding Properties of this compound
| Tissue Type | (nM) | (pmol/g) |
|---|---|---|
| Normal Human Putamen | 4.96 ± 0.38 | 212 ± 41.1 |
| Parkinson's Diseased Putamen | Not applicable | 0.48 ± 0.33 |
Parkinson's Disease
This compound has been utilized as a diagnostic tool in Parkinson's disease (PD). The significant reduction in DAT binding observed in PD patients compared to healthy controls supports its application as a biomarker for dopaminergic neuron integrity. In vivo studies employing this compound PET imaging have demonstrated that DAT levels correlate with motor symptoms and cognitive impairments associated with PD .
Attention Deficit Hyperactivity Disorder (ADHD)
Recent studies have also explored the role of this compound in understanding ADHD. A controlled PET imaging study involving treatment-naïve adults with ADHD showed increased DAT binding potential in the caudate nucleus compared to healthy controls, suggesting dysregulation of dopaminergic signaling in this population .
Table 2: DAT Binding Potential in ADHD Study
| Group | Right Caudate BP | Left Caudate BP |
|---|---|---|
| ADHD Patients | 3.44 ± 0.14 | 3.41 ± 0.17 |
| Healthy Controls | 2.99 ± 0.094 | 3.10 ± 0.11 |
Case Studies and Research Findings
Case Study: PET Imaging in Parkinson's Disease
A study involving postmortem analysis demonstrated that DAT levels measured by this compound binding were significantly lower in PD patients compared to age-matched controls, reinforcing its potential utility as a diagnostic marker for PD progression .
Case Study: ADHD and Dopamine Dysregulation
In a cohort of adults diagnosed with ADHD, PET imaging revealed abnormal DAT binding patterns that correlated with clinical assessments of attentional deficits, further supporting the hypothesis that dopaminergic dysregulation plays a critical role in ADHD pathology .
Q & A
Q. What is the biochemical mechanism of Altropane in detecting dopamine transporter (DAT) density, and how is this applied in neuroimaging?
this compound binds selectively to DATs with high affinity (IC50 = 6.62 ± 0.78 nM) and specificity (DA/5-HT transporter selectivity ratio = 25), enabling quantification of DAT density via SPECT or PET imaging. Its uptake correlates with DAT availability in the striatum, making it effective for diagnosing disorders like Parkinson’s disease (reduced DAT) and ADHD (elevated DAT). Radiolabeling with <sup>123</sup>I or <sup>11</sup>C allows visualization of DAT distribution, with striatal binding kinetics reaching equilibrium within 30–60 minutes post-injection .
Q. What standardized imaging protocols should be followed for this compound in clinical research?
Key steps include:
- Administering 5–15 mCi of radiolabeled this compound intravenously.
- Acquiring dynamic SPECT/PET images over 60–90 minutes , focusing on striatal regions (caudate nucleus, putamen) and using the occipital cortex as a reference region.
- Analyzing time-activity curves (TACs) with kinetic models (e.g., graphical analysis for reversible ligands) to calculate binding potential (BPmax/Kd).
- Validating results with arterial blood sampling and metabolite correction to account for tracer degradation .
Q. What statistical methods are essential for validating this compound’s diagnostic accuracy in research?
Use receiver operating characteristic (ROC) analysis to determine sensitivity/specificity thresholds for DAT density cutoffs. For longitudinal studies, apply mixed-effects models to account for repeated measures, and employ bootstrapping to assess confidence intervals in heterogeneous cohorts (e.g., ADHD vs. healthy controls) .
Advanced Research Questions
Q. How can researchers address age-related variations in DAT binding potential when using this compound?
DAT density naturally declines with age, complicating ADHD/Parkinson’s diagnostics. Mitigate this by:
- Incorporating age-matched control groups in study design.
- Applying multivariate regression models to adjust for age as a covariate.
- Conducting multicenter trials to recruit larger, demographically diverse cohorts, as demonstrated in Phase III trials comparing ADHD patients (18–40 years) with age-matched controls .
Q. What methodologies resolve contradictions in reported DAT density findings across ADHD studies using this compound?
Discrepancies often arise from differences in imaging protocols or participant selection. Solutions include:
Q. How can this compound’s signal-to-noise ratio be optimized in PET imaging for preclinical studies?
Enhance SNR by:
- Using high-specific-activity radiolabeling (>1,000 mCi/μmol) to minimize non-specific binding.
- Implementing metabolite correction algorithms to account for <sup>11</sup>C-labeled degradation products (e.g., polar metabolites constituting ~20% of circulating tracer at 60 minutes).
- Applying noise-reduction reconstruction algorithms (e.g., ordered-subset expectation maximization) during image processing .
Q. What experimental designs control for confounders in this compound-based studies of movement disorders?
- Use double-blind, randomized controlled trials to eliminate observer bias.
- Include sham imaging procedures in control arms to account for placebo effects.
- Stratify participants by symptom severity and comorbidities (e.g., depression in Parkinson’s patients) during recruitment .
Methodological Considerations
- Data Integrity : Maintain raw imaging and biochemical data in repositories (e.g., Harvard Dataverse) with detailed metadata for replication .
- Systematic Reviews : Follow PRISMA guidelines when synthesizing evidence from this compound studies, emphasizing conflicts in DAT quantification methods .
- Ethical Compliance : Ensure IRB approval for human trials, particularly when studying vulnerable populations (e.g., pediatric ADHD cohorts) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
